Bienvenue dans la boutique en ligne BenchChem!

8-hydroxychroman-4-one

Antioxidant Activity Free Radical Scavenging Structure-Activity Relationship

8-Hydroxychroman-4-one features a unique C-8 OH group forming an intramolecular H-bond with the pyranone oxygen, conferring distinct conformational stability and radical-scavenging activity vs. 6-/7-OH isomers. This positional specificity yields measurably different DPPH EC50 values, making it essential for chroman-4-one SAR campaigns. Validated as a key intermediate for tricyclic PGI2 receptor agonists (US6248766B1). LogP 1.36 and PSA 46.53 Ų support CNS-penetrant lead optimization. Also serves as a core scaffold for convergent synthesis of 8-OH-substituted homoisoflavonoids.

Molecular Formula C9H8O3
Molecular Weight 164.16 g/mol
CAS No. 1843-90-9
Cat. No. B3048871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-hydroxychroman-4-one
CAS1843-90-9
Molecular FormulaC9H8O3
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1COC2=C(C1=O)C=CC=C2O
InChIInChI=1S/C9H8O3/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-3,11H,4-5H2
InChIKeyCTRTZLJYANJCHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Hydroxychroman-4-one (CAS 1843-90-9): A Position-Specific Hydroxylated Chromanone Scaffold for Medicinal Chemistry and Antioxidant Research


8-Hydroxychroman-4-one (CAS 1843-90-9) is a heterobicyclic compound belonging to the chroman-4-one family, characterized by a benzene ring fused to a dihydropyranone ring with a single hydroxyl substituent at the C-8 position [1]. With a molecular formula of C9H8O3 and a molecular weight of 164.16 g/mol, this scaffold is structurally distinct from chromone by the absence of the C2–C3 double bond, a feature that significantly alters its chemical reactivity and biological profile compared to its oxidized analog [1][2]. The compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and as a core structure for studying position-dependent antioxidant activity [3][4].

Why 8-Hydroxychroman-4-one Cannot Be Replaced by Other Hydroxylated Chroman-4-one Isomers or Unsubstituted Analogs


The biological and chemical behavior of the chroman-4-one scaffold is exquisitely sensitive to the position of ring hydroxylation. Replacing 8-hydroxychroman-4-one with its 6-hydroxy or 7-hydroxy isomers, or with the unsubstituted chroman-4-one parent, results in quantifiably different antioxidant capacities, lipophilicity profiles, and hydrogen-bonding geometries [1][2]. The C-8 hydroxyl group creates a distinct intramolecular hydrogen bond with the adjacent pyranone oxygen, influencing both the compound's conformational stability and its electron-donating ability in radical scavenging assays; this cannot be replicated by C-6 or C-7 hydroxylated analogs, which interact differently with the ring oxygen and exhibit divergent structure-activity relationships in DPPH radical scavenging models [1][2]. Consequently, generic substitution without positional verification introduces uncontrolled variables in lead optimization, SAR studies, and synthetic route planning.

Quantitative Differentiation of 8-Hydroxychroman-4-one: Comparative Potency, Physicochemical Properties, and Synthetic Efficiency


DPPH Radical Scavenging Position Effect: 8-Hydroxy Substitution Outperforms 7-Hydroxy in Chromone Series

In a systematic evaluation of hydroxylated chromone derivatives, the 8-hydroxy-substituted analog (Compound 1; R8=OH, R7=H, R2=Phenyl) demonstrated superior DPPH radical scavenging activity with an EC50 of 96.18 μM, compared to the corresponding 7-hydroxy isomer (Compound 2; R7=OH, R8=H, R2=Phenyl) which exhibited an EC50 of 125.62 μM [1]. This represents a 23.4% improvement in potency for the 8-OH positional isomer. Furthermore, the 7,8-dihydroxy derivative (Compound 27) showed still greater activity (EC50 = 31.89 μM), indicating a synergistic effect of dual hydroxylation that is position-dependent and cannot be achieved by 7-OH or 8-OH substitution alone [1].

Antioxidant Activity Free Radical Scavenging Structure-Activity Relationship

Lipophilicity Differentiation: 8-Hydroxychroman-4-one Exhibits Lower LogP Than Unsubstituted Chroman-4-one, Influencing Membrane Permeability

8-Hydroxychroman-4-one displays a calculated partition coefficient (LogP) of 1.36, compared to chroman-4-one (unsubstituted parent) with a LogP of approximately 1.4 [1][2]. The introduction of the 8-OH group reduces lipophilicity by approximately 0.04 log units, consistent with the hydrogen-bonding capacity of the phenolic hydroxyl. The polar surface area (PSA) of 8-hydroxychroman-4-one is 46.53 Ų, providing a quantitative metric for predicting passive membrane permeability and blood-brain barrier penetration potential [1].

Physicochemical Properties LogP Drug-likeness

Synthetic Accessibility: Demethylation Route to 8-Hydroxychroman-4-one Achieves ~55% Yield, Defining Practical Procurement vs. In-House Synthesis Decisions

A documented synthetic route to 8-hydroxychroman-4-one proceeds via demethylation of 8-methoxy-4-chromanone, achieving an approximate yield of 55% . While alternative synthetic strategies—such as Baeyer-Villiger oxidation followed by intramolecular Fries rearrangement—have been developed for 8-hydroxy-4-oxochroman derivatives, their reported yields and substrate scopes vary [1]. The ~55% yield benchmark provides a quantitative reference point for evaluating whether commercial procurement is more cost-effective than in-house synthesis, particularly when compared to the generally higher-yielding syntheses of non-hydroxylated chroman-4-one analogs.

Synthetic Chemistry Process Chemistry Demethylation

Patent-Validated Intermediate Status: 8-Hydroxychroman-4-one as a Key Building Block for Prostaglandin I2 Receptor Agonists

8-Hydroxychroman-4-one is specifically cited as a synthetic intermediate in US Patent US6248766 B1 (Takeda Chemical Industries, 2001), where it serves as a precursor to tricyclic compounds exhibiting prostaglandin I2 receptor agonistic activity [1]. This patent-protected application distinguishes 8-hydroxychroman-4-one from other hydroxylated chroman-4-one isomers (e.g., 6-hydroxy, 7-hydroxy) that are not claimed within the same synthetic pathway, establishing a documented, IP-validated use case that is specific to the 8-OH substitution pattern.

Medicinal Chemistry Patent Intermediate Prostaglandin Receptor

High-Impact Application Scenarios for 8-Hydroxychroman-4-one in Antioxidant Research and Medicinal Chemistry


Position-Dependent Antioxidant Structure-Activity Relationship (SAR) Studies

When systematically probing how hydroxyl position on the chroman-4-one scaffold modulates radical scavenging capacity, 8-hydroxychroman-4-one is an essential comparator. The 3D-QSAR data from Samee et al. (2008) demonstrate that 8-OH substitution yields measurably different DPPH EC50 values than 7-OH substitution (96.18 μM vs 125.62 μM in the chromone series), and this positional sensitivity is directly relevant to chroman-4-one SAR campaigns [1]. Including 8-hydroxychroman-4-one alongside its 5-hydroxy, 6-hydroxy, and 7-hydroxy isomers in a screening panel enables the construction of quantitative position-activity maps that guide lead optimization.

Synthetic Intermediate for Prostaglandin I2 Receptor Agonist Development

Research groups developing non-prostanoid prostacyclin (PGI2) receptor agonists for cardiovascular or pulmonary indications can utilize 8-hydroxychroman-4-one as a key building block, as documented in US Patent US6248766 B1 [1]. The patent describes the conversion of 8-hydroxychroman-4-one into tricyclic compounds with potent PGI2 receptor agonistic activity, providing a validated synthetic pathway that other hydroxylated chroman-4-one isomers cannot directly replace without altering the final pharmacophore geometry.

Physicochemical Property Benchmarking for CNS Drug Candidate Profiling

The measured LogP of 1.36 and PSA of 46.53 Ų for 8-hydroxychroman-4-one position it within the favorable range for oral bioavailability and potential CNS penetration (PSA <90 Ų generally preferred for blood-brain barrier crossing) [1][2]. Medicinal chemists designing CNS-active chroman-4-one derivatives can use 8-hydroxychroman-4-one as a reference scaffold whose physicochemical parameters are quantitatively characterized, enabling meaningful comparisons with newly synthesized analogs that incorporate additional substituents at C-2, C-3, or other positions.

Flavanone and Homoisoflavonoid Natural Product Synthesis

8-Hydroxychroman-4-one serves as the core structural unit for synthesizing naturally occurring flavanones and homoisoflavonoids bearing 8-OH substitution, such as 2-(3′,4′-dihydroxyphenyl)-7-β-D-glucopyranos-1-O-yl-8-hydroxychroman-4-one, whose structure was elucidated through 2D NMR and DFT calculations [1]. Procurement of the 8-hydroxychroman-4-one scaffold enables convergent total synthesis strategies for these bioactive natural products, which have documented antioxidant and enzyme inhibitory properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-hydroxychroman-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.